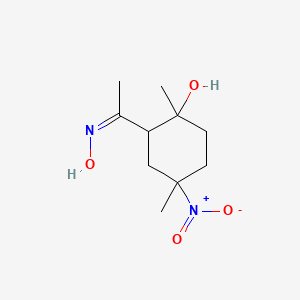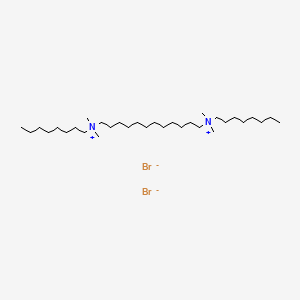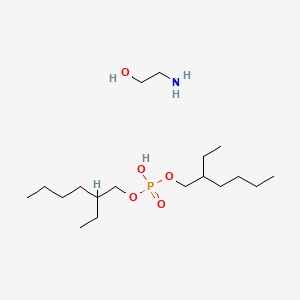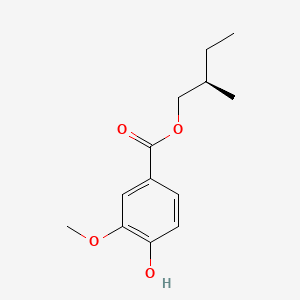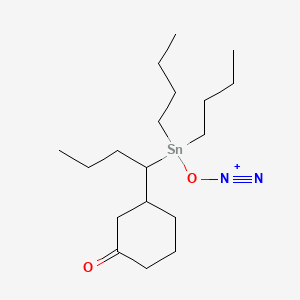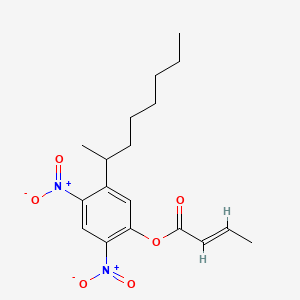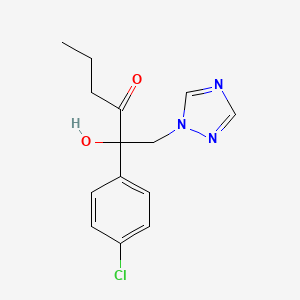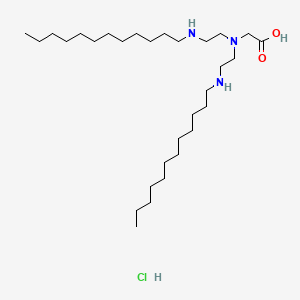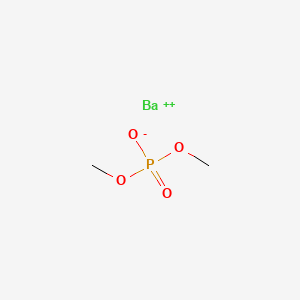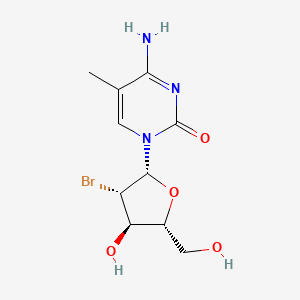
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a brominated sugar.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the brominated sugar under acidic or basic conditions. This reaction forms the nucleoside analog.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Advanced purification systems are employed to efficiently separate and purify the compound from reaction by-products.
化学反応の分析
Types of Reactions
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent sugar and base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleoside analogs with different functional groups.
科学的研究の応用
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.
Medicine: It is investigated for its potential antiviral and anticancer properties, as nucleoside analogs are known to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research.
作用機序
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA Polymerase: The compound can inhibit DNA polymerase, an enzyme essential for DNA replication, leading to the termination of DNA synthesis.
Induce DNA Damage: The presence of the bromine atom can cause structural distortions in the DNA, leading to DNA damage and cell death.
Affect Cellular Pathways: The compound can interfere with various cellular pathways involved in DNA repair and cell cycle regulation.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with an iodine atom instead of bromine.
2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with similar antiviral and anticancer properties.
2’-Deoxy-5-chlorouridine: A chlorinated nucleoside analog with comparable biological activities.
Uniqueness
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-methylpyrimidin-2(1H)-one is unique due to the presence of the bromine atom and the arabinofuranosyl sugar moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
83966-96-5 |
|---|---|
分子式 |
C10H14BrN3O4 |
分子量 |
320.14 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14BrN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m1/s1 |
InChIキー |
AGBJABCPGPDVFP-JVZYCSMKSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


